Phenylalanyl-prolyl-alanine

説明

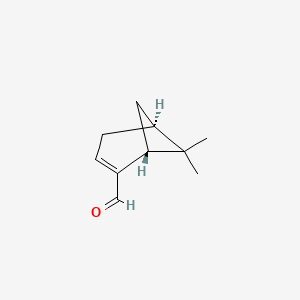

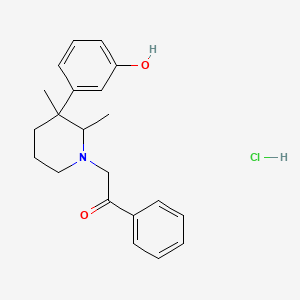

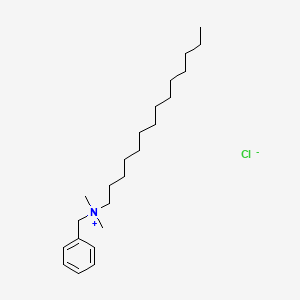

Phenylalanyl-prolyl-alanine is a tripeptide composed of the amino acids phenylalanine, proline, and alanine. Phenylalanine is an aromatic amino acid that can be viewed as a benzyl group substituted for the methyl group of alanine .

Synthesis Analysis

The synthesis of Phenylalanyl-prolyl-alanine involves complex biochemical processes. For instance, phenylalanine is synthesized from glucose in wild strains through a lengthy process involving stringent feedback regulation . In another study, the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis was demonstrated .Molecular Structure Analysis

The molecular structure of Phenylalanyl-prolyl-alanine is complex and involves several interactions. A study on the structural properties of phenylalanine-based dimers revealed key intra- and intermolecular interactions that govern the formation of the dimers . Another study discussed the structure and molecular properties of post-proline cleaving enzymes .Chemical Reactions Analysis

Phenylalanyl-prolyl-alanine participates in various chemical reactions. For instance, it has been shown that phenylalanine residues can be incorporated into proteins via a natural biosynthetic pathway . Another study discussed the biosynthesis of L-phenylalanine from inexpensive aromatic precursors .Physical And Chemical Properties Analysis

Phenylalanyl-prolyl-alanine is a nonpolar, neutral amino acid due to the inert and hydrophobic nature of the benzyl side chain .科学的研究の応用

Amino Acid Binding and Specificity in Enzymes : A study by Ibba, Kast, and Hennecke (1994) investigated the role of Ala294 in the amino acid binding pocket of Escherichia coli phenylalanyl-tRNA synthetase. Their research showed that Ala294 influences the specificity of amino acid binding, which is crucial for understanding the determinants of binding pocket size in enzymes (Ibba, Kast & Hennecke, 1994).

Probe for Peptide Transporter 1 (PEPT1) : Arakawa et al. (2014) evaluated L-Phenylalanyl-Ψ[CS-N]-l-alanine as a probe for PEPT1, a crucial transporter in drug absorption and disposition. Their findings suggest that this compound is a high-affinity, metabolically stable, non-radioactive probe for PEPT1, which could be useful for predicting drug-drug interactions mediated by PEPT1 (Arakawa et al., 2014).

Tripeptide-Proton Symport in Renal Brush Border Membranes : Tiruppathì, Ganapathy, and Leibach (1990) explored the transport characteristics of L-phenylalanyl-L-prolyl-L-alanine in renal brush-border membrane vesicles. Their work provides evidence for an electrogenic tripeptide-proton symport in renal brush-border membranes, highlighting the importance of these mechanisms in renal physiology (Tiruppathì, Ganapathy & Leibach, 1990).

Structural Analysis of N-acyl-diketopiperazines : Cerrini et al. (2009) conducted a study on N-(N-phenylacetyl-L-alanyl)-cyclo-(L-phenylalanyl-D-prolyl), which is synthesized from a linear precursor including phenylalanyl-prolyl-alanine. Their X-ray crystallographic analysis contributed to understanding the conformation and structure of such compounds (Cerrini et al., 2009).

Chymotrypsin A alpha-Catalyzed Hydrolysis Studies : Hill and Tomalin (1983) studied the efficiency of chymotrypsin A alpha in the hydrolysis of N-acetyl-L-phenylalanyl peptides. This research aids in understanding enzyme kinetics and the influence of substrate structure on enzymatic reactions (Hill & Tomalin, 1983).

- Biosynthesis**: Bassett, Chain, and Corbett (1973) investigated the biosynthesis of ergotamine, a peptide ergot alkaloid, by Claviceps purpurea. They found that phenylalanine and proline are efficient precursors in the biosynthesis, labeling the phenylalanyl and prolyl moieties of ergotamine, respectively. This study is significant for understanding the biosynthetic pathways of ergot alkaloids, which have therapeutic applications (Bassett, Chain & Corbett, 1973).

Synthesis of Antamanid : König and Geiger (1969) discussed a novel synthesis of Antamanid, a cyclic decapeptide, starting from a linear precursor that included phenylalanyl-prolyl-alanine. This research contributes to the field of peptide synthesis and the development of pharmaceutical compounds (König & Geiger, 1969).

Polyphosphazenes with Dipeptide Side Groups : Weikel et al. (2009) synthesized and characterized polyphosphazenes containing dipeptide side groups, including phenylalanyl-glycine ethyl ester. Their research is important in the development of novel materials with potential applications in biomedicine and other fields (Weikel et al., 2009).

Conformational Preferences in Dipeptides : Kang (2006) conducted a conformational study on dipeptides, including Ac-Pro-NHMe (the proline dipeptide), using ab initio HF and density functional methods. This research aids in understanding the structural properties and conformational behaviors of dipeptides, which is critical in the field of protein chemistry (Kang, 2006).

Amino Acid Substrate Specificity Alteration in E. coli : Kast and Hennecke (1991) studied how distinct mutations in Escherichia coli phenylalanyl-tRNA synthetase alter its amino acid substrate specificity. Their research is relevant for understanding the genetic and molecular basis of enzyme function and substrate specificity (Kast & Hennecke, 1991).

Safety And Hazards

将来の方向性

Phenylalanyl-prolyl-alanine has potential for future research and applications. For instance, Phenylalanyl-tRNA synthetase (PheRS), a promising antimicrobial target, has been linked to cancer and is considered a potential therapeutic target . Another study suggested that Brazil’s rich biodiversity and broad tradition on the use of medicinal plants could foster the in-house development of plant-based drugs, including Phenylalanyl-prolyl-alanine .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-11(17(23)24)19-15(21)14-8-5-9-20(14)16(22)13(18)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLJTMHNXQTMCK-UBHSHLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231076 | |

| Record name | Phenylalanyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylalanyl-prolyl-alanine | |

CAS RN |

81391-38-0 | |

| Record name | Phenylalanyl-prolyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081391380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677582.png)

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)

![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)